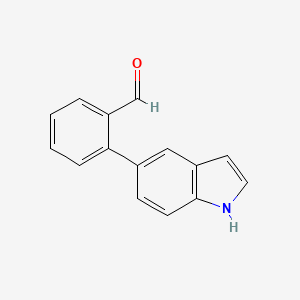
6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid is an organic compound with a complex structure that includes a benzyloxy group, a dimethylpropoxy group, and a hexanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with an appropriate halide under basic conditions.
Introduction of the Dimethylpropoxy Group: The dimethylpropoxy group is added via an etherification reaction, where a dimethylpropyl halide reacts with the benzyloxy intermediate in the presence of a strong base.
Formation of the Hexanoic Acid Backbone: The final step involves the formation of the hexanoic acid backbone through a series of reactions, including oxidation and esterification, followed by hydrolysis to yield the desired acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carbonyl group in the hexanoic acid backbone can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid involves its interaction with specific molecular targets and pathways. The benzyloxy group may interact with enzymes or receptors, modulating their activity. The hexanoic acid backbone can influence the compound’s solubility and bioavailability, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-(3-(Methoxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid: Similar structure but with a methoxy group instead of a benzyloxy group.
6-(3-(Ethoxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid is unique due to the presence of the benzyloxy group, which imparts specific chemical and biological properties
Propiedades
Fórmula molecular |
C18H26O5 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
6-(2,2-dimethyl-3-phenylmethoxypropoxy)-6-oxohexanoic acid |
InChI |
InChI=1S/C18H26O5/c1-18(2,13-22-12-15-8-4-3-5-9-15)14-23-17(21)11-7-6-10-16(19)20/h3-5,8-9H,6-7,10-14H2,1-2H3,(H,19,20) |
Clave InChI |
OMKRLGALRYGDFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCC1=CC=CC=C1)COC(=O)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)

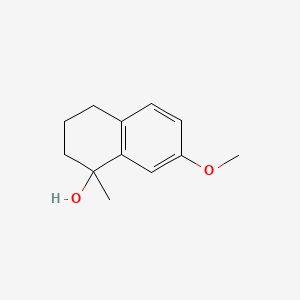
![(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13860030.png)
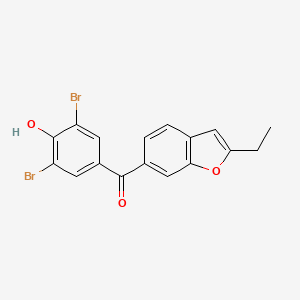
![(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)
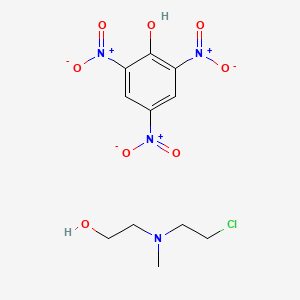
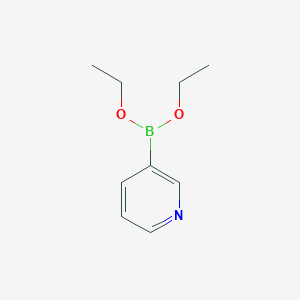

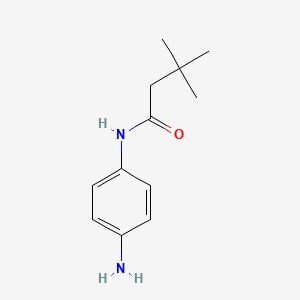
![3-[2-(Acetylamino)ethyl]-5-methoxy-1H-indol-6-yl beta-D-Glucopyranosiduronic Acid](/img/structure/B13860059.png)
